![molecular formula C8H4BrF3O B1380381 2-Bromo-6-(trifluoromethyl)benzaldehyde CAS No. 1236141-95-9](/img/structure/B1380381.png)
2-Bromo-6-(trifluoromethyl)benzaldehyde
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Overview
Description
“2-Bromo-6-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 1236141-95-9 . It has a molecular weight of 253.02 . It is usually in a liquid form .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-(trifluoromethyl)benzaldehyde” is 1S/C8H4BrF3O/c9-7-3-1-2-6 (5 (7)4-13)8 (10,11)12/h1-4H
. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-6-(trifluoromethyl)benzaldehyde” are not available, it’s worth noting that bromobenzaldehydes are often used in various chemical reactions. For instance, they are used in Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds .
Physical And Chemical Properties Analysis
“2-Bromo-6-(trifluoromethyl)benzaldehyde” is a liquid at room temperature . It has a molecular weight of 253.02 .
Scientific Research Applications
Synthesis of Aza-Fused Polycyclic Quinolines
This compound is used in the synthesis of aza-fused polycyclic quinolines through copper-catalyzed cascade reactions. These quinolines have potential applications in medicinal chemistry due to their diverse biological activities .
Preparation of Indazoles
It serves as a starting material for the preparation of 1-substituted indazoles by CuI-catalyzed coupling with N-aryl hydrazides. Indazoles are important in pharmaceuticals and agrochemicals .
Anticancer Agent Synthesis
2-Bromo-6-(trifluoromethyl)benzaldehyde is a key starting material in the total synthesis of the anticancer agent, (-)-taxol .
Synthesis of Diaryl Ether and Benzo[b]thiophene-2-carboxylates
It may be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates, which are useful in various chemical research applications .
Wittig-Horner Reaction
The compound has been used in the Wittig-Horner reaction to prepare ω-(dimethylamino)-alkylethyl-4(-2-(trifluorormethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates methyl (E)-2-[2-[(E)-2-(2-trifluoromethylphenyl)vinyl]-phenyl]-3-methoxyacrylate .
FDA-Approved Trifluoromethyl Group Containing Compounds
It has been involved in processes related to FDA-approved trifluoromethyl group-containing compounds, indicating its significance in pharmaceutical manufacturing .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
According to one source, the compound has a high gastrointestinal absorption and is BBB permeant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(trifluoromethyl)benzaldehyde. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Additionally, its solubility can be influenced by the pH and temperature of the environment .
properties
IUPAC Name |
2-bromo-6-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAULDJIEQWROJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(trifluoromethyl)benzaldehyde | |
CAS RN |
1236141-95-9 |
Source
|
Record name | 2-bromo-6-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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